molecular formula C10H11FO B2896160 (trans-2-(4-Fluorophenyl)cyclopropyl)methanol CAS No. 1821817-76-8

(trans-2-(4-Fluorophenyl)cyclopropyl)methanol

Cat. No.: B2896160
CAS No.: 1821817-76-8
M. Wt: 166.195
InChI Key: ODPZTCKFPWLUEV-WPRPVWTQSA-N
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Description

(trans-2-(4-Fluorophenyl)cyclopropyl)methanol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl ring substituted with a 4-fluorophenyl group and a methanol moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-2-(4-Fluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a 4-fluorophenyl-substituted alkene, followed by reduction to introduce the methanol group. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper, to form the cyclopropyl ring. The resulting intermediate can then be reduced using reagents like lithium aluminum hydride or sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, temperature control, and purification techniques are crucial factors in scaling up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(trans-2-(4-Fluorophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-fluorophenylcyclopropylcarboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (trans-2-(4-Fluorophenyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of fluorinated cyclopropyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new bioactive molecules.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of drugs targeting specific pathways. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (trans-2-(4-Fluorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the cyclopropyl ring can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (trans-2-(4-Chlorophenyl)cyclopropyl)methanol
  • (trans-2-(4-Bromophenyl)cyclopropyl)methanol
  • (trans-2-(4-Methylphenyl)cyclopropyl)methanol

Uniqueness

Compared to its analogs, (trans-2-(4-Fluorophenyl)cyclopropyl)methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds. These characteristics can improve the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPZTCKFPWLUEV-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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